![molecular formula C10H7N3O4S B1239498 (5E)-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxoimidazolidin-4-one](/img/structure/B1239498.png)
(5E)-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-4-imidazolidinone is a nitrophenol.
Scientific Research Applications
Herbicidal Activity
- A series of derivatives, including 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters, have been synthesized, exhibiting significant herbicidal activity against various plants like Zea mays, Triticum aestivum, and Arabidopsis thaliana (Han et al., 2011).
Molecular Structure Investigation
- The compound's crystal structure has been explored, crystallizing in the triclinic system, which is crucial for understanding its physical and chemical properties (Benhalima et al., 2011).
Antitubercular Activity
- Derivatives of this compound, such as 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione, have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promise in the treatment of tuberculosis (Samala et al., 2014).
Antimicrobial and Anticancer Potentials
- Novel 4-thiazolidinone derivatives demonstrate in vitro antimicrobial and anticancer potentials, indicating the compound's significance in pharmaceutical applications (Deep et al., 2016).
Supramolecular Self-Assembly
- These derivatives have been studied for their supramolecular self-assembly, driven by H-bonding and π–hole interactions, which is crucial for the development of advanced materials (Andleeb et al., 2017).
Psychotropic Properties
- The psychotropic properties of certain derivatives, such as their anticonvulsant activity, have been evaluated, highlighting their potential use in neuropsychiatric treatments (Mishchenko et al., 2021).
Anticonvulsant Agent Evaluation
- Derivatives have been studied for their anticonvulsant properties, showing potential as effective anticonvulsant agents (Mishchenko et al., 2022).
Anti-Corrosive Properties
- Some derivatives are being explored for their anti-corrosive properties, useful in material sciences (Hady et al., 2020).
properties
Molecular Formula |
C10H7N3O4S |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7N3O4S/c14-8-5(2-1-3-7(8)13(16)17)4-6-9(15)12-10(18)11-6/h1-4,14H,(H2,11,12,15,18)/b6-4+ |
InChI Key |
VGLDMXKYORGLEN-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=C/2\C(=O)NC(=S)N2 |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)NC(=S)N2 |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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